molecular formula C13H8Cl4 B524281 CP26

CP26

Cat. No.: B524281
M. Wt: 306.0 g/mol
InChI Key: GLCNSQWOANYMNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP26 is a complex organic compound with the molecular formula C13H8Cl4 and a molecular weight of 306 g/mol. This compound is known for its unique structure, which includes a tetrachlorocyclopentadienylidene group attached to a methylbenzene ring. It is primarily used for research purposes and has been submitted to the National Cancer Institute for testing and evaluation.

Preparation Methods

The synthesis of CP26 involves several steps. One common method includes the reaction of 2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-one with methylbenzene under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as DMSO. The exact reaction conditions, including temperature and time, can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

CP26 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

    Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups. The major products formed from these reactions depend on the reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CP26 involves its interaction with specific molecular targets. The compound’s tetrachlorocyclopentadienylidene group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

CP26 can be compared with other similar compounds, such as:

    2,3,4,5-Tetrachlorocyclopenta-2,4-dien-1-one: This compound shares a similar cyclopentadienylidene structure but lacks the methylbenzene group.

    Tetraphenylcyclopentadienone: Another related compound, which has a tetraphenyl group instead of tetrachloro. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H8Cl4

Molecular Weight

306.0 g/mol

IUPAC Name

1-methyl-4-[(2,3,4,5-tetrachlorocyclopenta-2,4-dien-1-ylidene)methyl]benzene

InChI

InChI=1S/C13H8Cl4/c1-7-2-4-8(5-3-7)6-9-10(14)12(16)13(17)11(9)15/h2-6H,1H3

InChI Key

GLCNSQWOANYMNW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=C(C(=C2Cl)Cl)Cl)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CP26;  CP-26;  CP 26

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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